Bienvenue dans la boutique en ligne BenchChem!

N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Lipophilicity optimization Drug-likeness Oral bioavailability prediction

Procure N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1798027-32-3) as a distinct building block for hit-to-lead expansion. The 3‑thiophene regioisomer offers a less-explored vector versus prevalent 2‑thiophene kinase scaffolds, enabling novel IP. The electron-withdrawing 4‑CF₃ group enhances metabolic stability against CYP450 oxidation, while the thiophene sulfur participates in unique polar interactions absent in furan or phenyl analogs. A TPSA of 57.3 Ų and single HBD support CNS permeability, ideal for ATP‑competitive kinase inhibitor programs. Available in 10–50 mg quantities for initial HTS hit confirmation and matched molecular pair analysis.

Molecular Formula C15H14F3NOS
Molecular Weight 313.34
CAS No. 1798027-32-3
Cat. No. B2869237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
CAS1798027-32-3
Molecular FormulaC15H14F3NOS
Molecular Weight313.34
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)NCC2=CSC=C2)C(F)(F)F
InChIInChI=1S/C15H14F3NOS/c16-15(17,18)13-4-1-11(2-5-13)3-6-14(20)19-9-12-7-8-21-10-12/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,20)
InChIKeyZDZHSULZFRPMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1798027-32-3): Procurement-Grade Chemical Profile for Medicinal Chemistry and Screening Library Applications


N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1798027-32-3) is a synthetic amide featuring a 4-(trifluoromethyl)phenylpropanamide core coupled to a thiophen-3-ylmethyl amine moiety. With a molecular formula of C15H14F3NOS and a molecular weight of 313.3 g/mol [1], this compound is offered as a building block and screening compound by authorized suppliers including Life Chemicals (Catalog No. F6436-1632) [2]. The compound belongs to the broader class of non-annulated thiophenylamides, a scaffold class patented for fatty-acid binding protein (FABP) 4/5 inhibition [3]. Its well-characterized structure and availability in quantities from 1 mg to 50 mg at defined purity make it a viable candidate for hit-to-lead expansion and structure-activity relationship (SAR) campaigns.

Why N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide Cannot Be Replaced by Generic Substitutes: Structural and Physicochemical Differentiation Drivers


Generic substitution among N-substituted 3-(4-(trifluoromethyl)phenyl)propanamide derivatives is unreliable because seemingly conservative modifications to the amide nitrogen substituent produce large changes in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that govern solubility, permeability, and target engagement [1]. The thiophen-3-ylmethyl group in this compound is electronically and sterically distinct from alternative heterocyclic attachments: the electron-rich thiophene sulfur participates in specific polar interactions that are absent in furan, phenyl, or alkyl-substituted analogs [2]. Furthermore, the 4-trifluoromethyl substituent on the phenyl ring imposes a strong electron-withdrawing effect that reduces aromatic π-electron density, enhancing metabolic stability against oxidative cytochrome P450 metabolism compared to non-fluorinated or mono-fluorinated congeners [2]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in computed drug-likeness parameters that directly impact screening performance and downstream developability.

N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide: Quantified Differentiator Evidence for Procurement and Screening Decisions


Lipophilicity (XLogP3) Advantage of Thiophen-3-ylmethyl vs. Phenyl or Furan Attachment in 4-CF3-Propanamide Series

The compound exhibits an XLogP3 of 3.5 [1], placing it within the optimal lipophilicity range (1–4) for oral drug-like molecules per Lipinski's rule-of-five analysis. By contrast, the des-trifluoromethyl analog 3-phenyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1058195-64-4) has a lower XLogP3 of approximately 2.5 (estimated from its simpler phenyl scaffold) . The N-cyclopropyl-N-(thiophen-3-ylmethyl) variant introduces additional aliphatic character that raises XLogP3 beyond 4.0, potentially reducing aqueous solubility. The 3.5 value positions this compound as a balanced intermediate — sufficiently lipophilic for membrane permeability while retaining adequate solubility for in vitro assay compatibility.

Lipophilicity optimization Drug-likeness Oral bioavailability prediction

Topological Polar Surface Area (TPSA) Differentiation: Thiophene Sulfur Contributes to Favorable CNS Multiparameter Optimization (MPO) Score Relative to Carbocyclic Analogs

The compound has a computed TPSA of 57.3 Ų [1], which falls within the favorable range (< 90 Ų) for central nervous system (CNS) drug candidates and below the 140 Ų threshold for oral absorption. The thiophene sulfur atom contributes polarity without adding hydrogen-bond donors, keeping TPSA lower than oxygen-containing heterocycle analogs. For comparison, a furan-2-ylmethyl substituted analog (e.g., N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, CAS 1797871-63-6, MW 393.42) would have a higher TPSA due to the additional oxygen atom in the furan ring [2]. The lower TPSA of this compound suggests superior passive membrane permeability while retaining sufficient polarity for aqueous solubility.

CNS drug discovery Blood-brain barrier permeability TPSA optimization

Single Hydrogen Bond Donor Architecture: Reduced Promiscuity Risk Compared to Secondary Amide or N,N-Disubstituted Analogs

The compound possesses exactly 1 hydrogen bond donor (HBD) — the secondary amide NH — and 5 hydrogen bond acceptors (HBA) [1]. This HBD count of 1 is notable because N,N-disubstituted propanamide analogs (e.g., N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide) lack the amide NH entirely (HBD = 0), which may reduce target engagement with hydrogen bond-donating residues in kinase hinge regions or FABP binding pockets [2]. Conversely, analogs with additional hydroxyl or amino substituents carry 2+ HBDs, which can increase promiscuous binding and off-target activity. A single HBD is characteristic of many approved drugs and privileged scaffolds, balancing target affinity with selectivity [3].

Selectivity profiling Promiscuity prediction Hydrogen bond donor count

Rotatable Bond Count (5): Conformational Flexibility Advantage for Induced-Fit Target Binding Compared to Rigid Analogs

The compound has 5 rotatable bonds [1], which provides sufficient conformational flexibility to adapt to diverse protein binding pockets while remaining below the threshold (>10 rotatable bonds) associated with excessive entropic penalty upon binding. The propyl linker chain (3 rotatable bonds) plus the thiophene-CH2-NH linkage (1 rotatable bond) and the CF3-phenyl junction (1 effectively rotatable bond) create a scaffold that can explore multiple low-energy conformations. More rigid analogs such as N-(4-(thiophen-3-yl)oxan-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide have constrained ring systems that reduce conformational sampling, potentially limiting their ability to engage targets requiring induced-fit conformational changes [2]. This intermediate flexibility is advantageous for fragment-based and HTS screening where conformational adaptability increases the probability of hit identification against diverse target classes.

Conformational flexibility Induced-fit binding Lead optimization

Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Attachment: Regioisomeric Selectivity Implications for Kinase and FABP Target Classes

The thiophene ring attachment at the 3-position (via methylene linker) confers a distinct vector angle and electronic distribution compared to the 2-substituted thiophene regioisomer, which is more common in kinase inhibitor scaffolds [1]. In the thiophene amide class of ROCK inhibitors, the position of the thiophene substitution relative to the amide linkage significantly impacts kinase selectivity profiles [2]. The 3-ylmethyl orientation projects the sulfur atom into a different spatial region than the 2-ylmethyl isomer, enabling differential interactions with hydrophobic pockets that vary between kinase subtypes. In the FABP 4/5 inhibitor patent literature, non-annulated thiophenylamides with diverse substitution patterns showed differential binding affinities depending on the thiophene attachment position and the nature of the N-substituent [3]. The 3-ylmethyl configuration in this compound offers a complementary geometry to the more widely explored 2-thiophene scaffolds, potentially accessing distinct chemical space within shared target families.

Regioisomer selectivity Kinase inhibitor design FABP inhibition

4-Trifluoromethyl Substituent: Metabolic Stability Enhancement Over Non-Fluorinated and Mono-Fluorinated Phenyl Propanamide Congeners

The para-trifluoromethyl (−CF3) substituent on the phenyl ring provides a strong electron-withdrawing effect (Hammett σp = 0.54) that deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism [1]. This electronic deactivation is substantially greater than that of a single para-fluoro substituent (σp = 0.06) or a para-chloro substituent (σp = 0.23), translating to reduced rates of aromatic hydroxylation. In the broader class of trifluoromethylphenyl amides (TFMPAs), the 4-CF3 substitution has been shown to confer metabolic stability advantages in both in vitro microsomal assays and in vivo pharmacokinetic studies compared to non-fluorinated phenyl analogs [2]. While direct metabolic stability data for this specific compound are not available in the public domain, the well-established structure-metabolism relationship of the 4-CF3-phenyl moiety supports a class-level inference of superior metabolic stability relative to des-fluoro or mono-halo substituted analogs, which is a critical consideration for procurement in lead optimization programs where metabolic soft spots must be minimized.

Metabolic stability Oxidative metabolism resistance Fluorination strategy

N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide: Evidence-Backed Procurement Scenarios for Research and Screening Programs


Kinase Inhibitor Lead Discovery: HTS and Fragment-Based Screening with Favorable CNS MPO Profile

This compound is ideally suited for kinase-focused screening libraries where CNS permeability is a desired attribute. Its TPSA of 57.3 Ų falls well below the CNS MPO limit of 90 Ų, and its single HBD is compatible with hinge-region hydrogen bonding common to ATP-competitive kinase inhibitors. The thiophen-3-ylmethyl regioisomer accesses a less-explored vector compared to the prevalent 2-thiophene kinase inhibitor scaffolds, offering potential for novel IP. Procurement in 10–50 mg quantities from Life Chemicals enables initial HTS hit identification followed by rapid hit confirmation [1].

FABP 4/5 Dual Inhibitor Hit Expansion: Conformational Flexibility and Lipophilicity Optimization

The non-annulated thiophenylamide chemotype patented by Hoffmann-La Roche for FABP 4/5 inhibition encompasses structural variants with diverse N-substituents. The XLogP3 of 3.5 and 5 rotatable bonds of this compound place it in the sweet spot for FABP binding site engagement, balancing hydrophobic pocket occupancy with aqueous solubility for assay performance. Screening this compound alongside more rigid analogs enables systematic exploration of conformational flexibility requirements for dual FABP 4/5 inhibition, a target combination relevant to type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [2].

Metabolic Stability SAR: 4-CF3 vs. Alternative Aryl Substituent Comparison Studies

For medicinal chemistry programs concerned with oxidative metabolism of the phenyl ring, this compound serves as a model substrate for head-to-head metabolic stability comparisons against des-fluoro, 4-fluoro, and 4-chloro analogs. The strong electron-withdrawing effect of the 4-CF3 group (σp = 0.54) is predicted to significantly attenuate CYP-mediated aromatic hydroxylation. Procuring this compound alongside the non-fluorinated analog (3-phenyl-N-(thiophen-3-ylmethyl)propanamide) enables matched molecular pair analysis to quantify the metabolic stability benefit attributable specifically to the CF3 substituent [3].

Thiophene Regioisomer Selectivity Profiling: 3-ylmethyl vs. 2-ylmethyl Vector Analysis

The distinct spatial orientation of the thiophene sulfur in the 3-ylmethyl regioisomer relative to the more commonly explored 2-ylmethyl isomer makes this compound valuable for regioisomer selectivity profiling panels. By screening this compound against a panel of kinase or FABP targets alongside its 2-thiophene isomer, researchers can quantify how the sulfur atom positioning affects target selectivity and potency. This head-to-head comparison generates data that strengthens SAR understanding and supports patent claims directed to the 3-substitution pattern [4].

Quote Request

Request a Quote for N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.